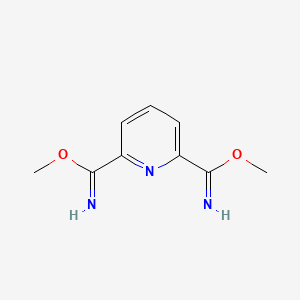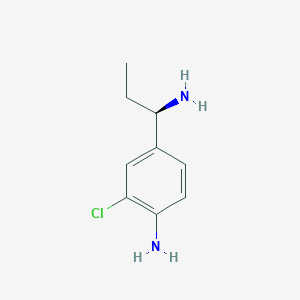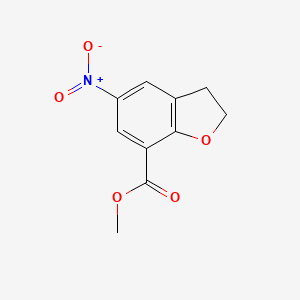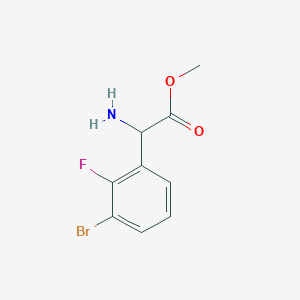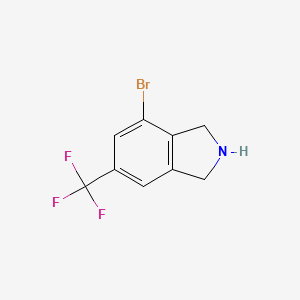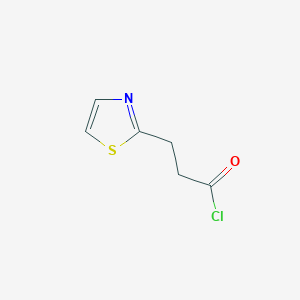
3-(Thiazol-2-yl)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiazol-2-yl)propanoyl chloride is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)propanoyl chloride typically involves the reaction of thiazole derivatives with propanoyl chloride under controlled conditions. One common method involves the use of thiazole and propanoyl chloride in the presence of a base such as pyridine to facilitate the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(Thiazol-2-yl)propanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or hydroxylamines, to form hydrazides or oximes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Conditions: Anhydrous conditions, controlled temperature (0-25°C)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
科学的研究の応用
3-(Thiazol-2-yl)propanoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial, antifungal, or anticancer properties.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound is used in the modification of biomolecules for studying enzyme mechanisms or protein interactions.
作用機序
The mechanism of action of 3-(Thiazol-2-yl)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins, nucleic acids, or other biomolecules, thereby affecting their function or activity. The thiazole ring may also interact with specific molecular targets, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
- Thiazole-4-carboxylic acid
- 2-Aminothiazole
- Thiazole-2-carboxamide
Uniqueness
3-(Thiazol-2-yl)propanoyl chloride is unique due to its combination of the thiazole ring and the acyl chloride functional group. This combination imparts specific reactivity and allows for versatile applications in synthetic chemistry and biological studies. Compared to other thiazole derivatives, it offers distinct advantages in terms of its ability to form covalent bonds with nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry .
特性
分子式 |
C6H6ClNOS |
|---|---|
分子量 |
175.64 g/mol |
IUPAC名 |
3-(1,3-thiazol-2-yl)propanoyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c7-5(9)1-2-6-8-3-4-10-6/h3-4H,1-2H2 |
InChIキー |
IPWZIDALWOWKDS-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)CCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B12965388.png)
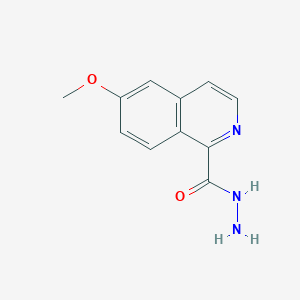
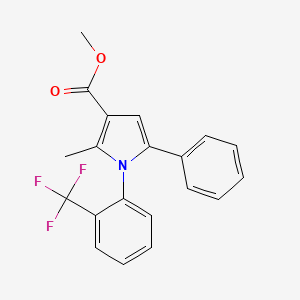
![(R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride](/img/structure/B12965400.png)



